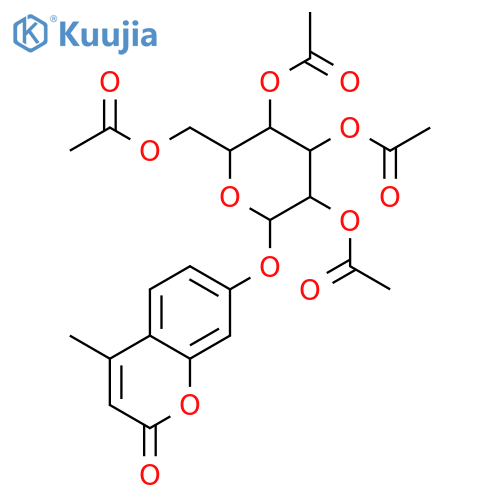Cas no 67945-53-3 (4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside)

67945-53-3 structure
商品名:4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 4-Methylumbelliferyl2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside
- 4-Methylumbelliferyl
- 4-Methylumbelliferyl 2,3,4,6-tetrα-O-acetyl-α-D-glucopyranoside
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside
- 67945-53-3
- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside
- W-203508
- 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-?-D-glucopyranoside
-
- インチ: InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24+/m1/s1
- InChIKey: GBHHLVBZMNCURY-ZXGKGEBGSA-N
- ほほえんだ: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
計算された属性
- せいみつぶんしりょう: 506.14200
- どういたいしつりょう: 506.14242626g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 36
- 回転可能化学結合数: 11
- 複雑さ: 911
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 150Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- ゆうかいてん: 128-130°C
- PSA: 153.87000
- LogP: 1.56330
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M336150-250mg |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
67945-53-3 | 250mg |
$839.00 | 2023-05-17 | ||
| TRC | M336150-50mg |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
67945-53-3 | 50mg |
$201.00 | 2023-05-17 | ||
| TRC | M336150-500mg |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
67945-53-3 | 500mg |
$1596.00 | 2023-05-17 | ||
| TRC | M336150-100mg |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside |
67945-53-3 | 100mg |
$385.00 | 2023-05-17 |
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside 関連文献
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
67945-53-3 (4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranoside) 関連製品
- 195385-93-4(4-Methylumbelliferyl b-D-Ribofuranoside)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
